Oxiconazol

Descripción general

Descripción

Oxiconazole is an antifungal agent commonly found in topical formulations. It is marketed under the brand names Oxistat and Oxistat, and is used in the treatment of various skin infections such as athlete’s foot, jock itch, and ringworm .

Synthesis Analysis

A synthesis method of Oxiconazole Nitrate involves taking m-dichlorobenzene and aluminium trichloride mixture and slowly adding dropwise the chloracetyl chloride solution by refrigerating . Another study mentions the preparation of an emulsion where the required quantity of oxiconazole nitrate was dissolved in surfactant, cosurfactant, and oil .

Molecular Structure Analysis

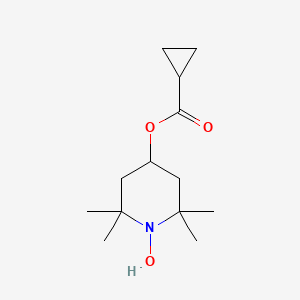

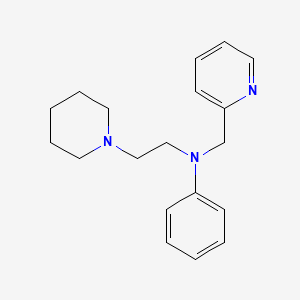

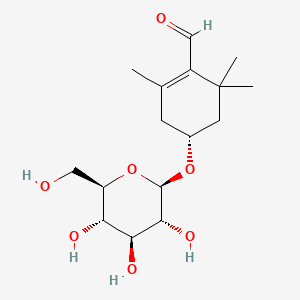

Oxiconazole has a molecular formula of C18H13Cl4N3O and an average molecular weight of 429.12 .

Chemical Reactions Analysis

FTIR and DSC analysis confirm that there is no prominent chemical reaction between oxiconazole and polymers .

Physical And Chemical Properties Analysis

Oxiconazole has a molecular weight of 429.13 and is a solid form. It has a solubility of DMSO ≥ 100 mg/mL and should be stored at 4°C, dry, sealed .

Mecanismo De Acción

Target of Action

Oxiconazole, an antifungal agent, primarily targets the fungal cytochrome P450 51 enzyme, also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

Oxiconazole acts by inhibiting the biosynthesis of ergosterol, which is required for the integrity of the cytoplasmic membrane of fungi . Specifically, Oxiconazole destabilizes the fungal cytochrome P450 51 enzyme . This destabilization leads to the inhibition of the enzyme, thereby disrupting the production of ergosterol .

Biochemical Pathways

The primary biochemical pathway affected by Oxiconazole is the ergosterol biosynthesis pathway . Ergosterol is critical for maintaining the cellular membrane integrity of fungi . By inhibiting the production of ergosterol, Oxiconazole disrupts the structure of the fungal cell membrane, leading to cell lysis . Additionally, Oxiconazole has been shown to inhibit DNA synthesis and suppress intracellular concentrations of ATP .

Pharmacokinetics

The pharmacokinetics of Oxiconazole, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. It is known that Oxiconazole is commonly found in topical formulations and is used in the treatment of various skin infections .

Result of Action

The molecular and cellular effects of Oxiconazole’s action primarily involve the disruption of the fungal cell membrane and the subsequent lysis of the fungal cell . By inhibiting the production of ergosterol, Oxiconazole compromises the integrity of the fungal cell membrane . This leads to increased membrane permeability and ultimately, cell lysis . Furthermore, Oxiconazole’s ability to inhibit DNA synthesis and suppress ATP concentrations within the cell contributes to its antifungal activity .

Aplicaciones Científicas De Investigación

Actividad Antibacteriana en Terapia Combinada

El Oxiconazol se ha reutilizado en combinación con gentamicina para combatir las infecciones cutáneas causadas por Staphylococcus aureus multirresistente. Esta combinación exhibe actividad contra las bacterias en varios estados fisiológicos, desde formaciones planctónicas hasta biopelículas, lo cual es crucial para desarrollar nuevos tratamientos antimicrobianos .

Formulación en Sistemas de Liberación de Fármacos Tópicos

Se ha realizado investigación para formular nitrato de this compound en un hidrogel para la liberación tópica de fármacos. Este tipo de sistema de liberación está diseñado para liberar el fármaco de manera controlada, mejorando su eficacia contra las infecciones fúngicas .

Desarrollo de Nuevas Formulaciones

Existe investigación en curso para desarrollar nuevas formulaciones de this compound, como nanoetosomas, para mejorar su solubilidad, estabilidad y penetración en la piel, aumentando así su eficacia .

Estudios de Disrupción de Biopelículas

La eficacia del this compound contra las biopelículas lo convierte en un importante objeto de estudio para interrumpir las infecciones asociadas a biopelículas, que son notoriamente difíciles de tratar debido a su resistencia a los antibióticos convencionales.

Para obtener información más detallada sobre cada aplicación, sería beneficioso realizar más investigaciones y lecturas de revistas científicas y bases de datos.

Oxiconazole Potentiates Gentamicin against Gentamicin-Resistant Staphylococcus aureus Nanoethosomes for Topical Fungal Therapeutics Development and evaluation of oxiconazole nitrate hydrogel as a topical drug delivery system

Safety and Hazards

Direcciones Futuras

Oxiconazole is usually applied once a day or twice a day. It is advised to use Oxiconazole exactly as directed. Avoid getting this medicine in your eyes, nose, mouth, or vagina . A study suggests that Oxiconazole can be repurposed as an antibacterial alone and in combination with gentamicin against susceptible and gentamicin-resistant S. aureus infections .

Relevant Papers

- A paper titled “Oxiconazole Potentiates Gentamicin against Gentamicin-Resistant Staphylococcus aureus In Vitro and In Vivo” discusses the repurposing of Oxiconazole, a topical antifungal agent, in combination with gentamicin against skin infections caused by multidrug-resistant Staphylococcus aureus .

- A systematic review titled “Systematic review of topical treatments for fungal infections of the skin and nails of the feet” discusses the efficacy and cost-effectiveness of topical treatments for superficial fungal infections of the skin and nails of the feet .

- A research paper titled “Formulation and characterization of oxiconazole-loaded emulgel for topical application” discusses the formulation and characterization of oxiconazole-loaded emulgel for topical application .

Propiedades

IUPAC Name |

(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJJEGAJXVEBNE-HKOYGPOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64211-46-7 (nitrate) | |

| Record name | Oxiconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8040690 | |

| Record name | Oxiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Oxiconazole inhibits ergosterol biosynthesis, which is required for cytoplasmic membrane integrity of fungi. It acts to destabilize the fungal cyctochrome P450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. Oxiconazole has also been shown in inhibit DNA synthesis and suppress intracellular concentrations of ATP. Like other imidazole antifungals, Oxiconazole can increase membrane permeability to zinc, augmenting its cytotoxicity. | |

| Record name | Oxiconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

64211-45-6 | |

| Record name | Oxiconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64211-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C668Q9I33J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Oxiconazole, similar to other azole antifungals, inhibits the cytochrome P450-dependent demethylation of lanosterol. [] This process disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. [] This disruption alters membrane permeability, leading to the loss of essential intracellular components and ultimately inhibiting fungal cell growth. []

A: While generally fungistatic, Oxiconazole exhibits fungicidal activity against specific species like Aspergillus fumigatus, Cryptococcus neoformans, Candida albicans, and Trichophyton mentagrophytes. []

A: Research indicates that Oxiconazole inhibits DNA synthesis in fungal cells at subinhibitory concentrations, impacting cell multiplication. It also affects RNA, protein, and carbohydrate synthesis to a lesser extent. []

ANone: The molecular formula of Oxiconazole nitrate is C18H13Cl4N3O4, and its molecular weight is 473.1 g/mol.

A: While the provided abstracts don't offer detailed spectroscopic data, they mention techniques like FTIR [, , ] and DSC [, , ] being employed to analyze Oxiconazole and its formulations, ensuring material compatibility and stability.

A: FTIR and DSC techniques are commonly employed to evaluate drug-polymer compatibility in Oxiconazole formulations, ensuring the absence of undesirable interactions. [, , ]

A: Studies have explored various formulations, including creams, lotions, gels, and nanocarriers, to enhance Oxiconazole's stability and delivery. [, , , , , , , ] Stability tests under accelerated conditions help determine the optimal formulations for maintaining drug integrity. []

A: Research involving the synthesis of Oxiconazole analogs with inverted oxime ether structures (types 7 and 8) revealed interesting SAR insights. [] Some modifications, particularly N-ethoxy-morpholino substitutions, retained good antifungal activity against Candida strains, comparable to Oxiconazole. [] Notably, these analogs displayed fungicidal properties against Candida albicans, unlike the fungistatic nature of Oxiconazole. []

A: ** Several strategies are used to improve Oxiconazole formulation: * Niosomes: These enhance drug delivery potential, increase drug efficacy, and provide stability. [] * Emulgels: They combine the benefits of emulsions and gels, making them suitable for delivering hydrophobic drugs like Oxiconazole. [] * Solid lipid nanoparticles (SLNs): They offer controlled drug release and enhanced effectiveness in treating Tinea infections. [] * Nanoemulsions: These improve solubility and can be incorporated into gels for treating vaginal infections. [, ] * Microsponge gels: This formulation provides controlled release and increased skin residence time compared to conventional formulations. [] * Nanostructured lipid carriers (NLCs): They improve solubility and prolong drug release for topical treatment of fungal infections. [] * Transdermal patches: These can be designed to provide controlled and sustained drug release. [] * Liposomes:** Liposomes incorporating oleic acid can improve transdermal delivery and enhance efficacy against fungal infections. [, ]

A: Following topical application, Oxiconazole is rapidly absorbed into the stratum corneum, achieving peak concentrations within approximately 100 minutes. []

A: Fungicidal concentrations are maintained in the epidermis and dermis for at least five hours. [] Furthermore, levels exceeding the minimum inhibitory concentrations (MICs) for susceptible fungi persist in various skin layers, including the hair follicle, for over 16 hours. []

A: Oxiconazole exhibits negligible systemic absorption following topical application, suggesting minimal risk of systemic side effects. []

A: In vitro studies utilize various methods like agar dilution and microdilution assays to determine the MIC of Oxiconazole against a range of fungal species. [, , , ] These tests provide insights into its spectrum of activity and potency.

ANone: Researchers utilize animal models to assess Oxiconazole's efficacy. These include:

* **Guinea pig trichophytosis model:** This model demonstrates high topical activity of Oxiconazole. []* **Rat vaginal candidiasis model:** Oxiconazole shows superior potency compared to other imidazole antimycotics in this model. []* **Mouse models:** Efficacy is observed in dermal infections (T. mentagrophytes var. quinckeanum), systemic histoplasmosis, and to a lesser degree, systemic candidiasis. [] However, it appears inactive against cryptococcosis and aspergillosis in mice. []ANone: Numerous clinical trials have demonstrated the efficacy of Oxiconazole in treating various dermatophytoses, including:

* **Tinea pedis (athlete's foot):** Oxiconazole shows high efficacy in treating plantar-type tinea pedis, primarily caused by T. rubrum, achieving mycologic cure in a significant percentage of patients. [, , , ]* **Tinea corporis (ringworm):** Oxiconazole effectively treats tinea corporis, with significant improvements in clinical symptoms observed within weeks of treatment. [, , , ]* **Tinea cruris (jock itch):** Oxiconazole demonstrates efficacy against tinea cruris, exhibiting comparable or superior results to other antifungal agents. [, , , , ]* **Tinea (pityriasis) versicolor:** Oxiconazole effectively treats tinea versicolor, showing significant improvement in scaling, pigmentation, and pruritus. [, ]* **Vaginal candidiasis:** Clinical trials comparing Oxiconazole with other antifungal agents like econazole demonstrate its efficacy in treating vaginal candidiasis, with high cure rates observed in both single-dose and multi-day treatment regimens. [, ]A: While the provided research doesn't elaborate on specific resistance mechanisms for Oxiconazole, it highlights the low propensity for developing stable resistance in S. aureus. [] This characteristic makes it a promising candidate for combination therapy to combat the emergence of drug resistance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)